Cas no 1805207-22-0 (2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine)

2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine
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- Inchi: 1S/C6H4ClF3N2/c7-2-1-3(8)12-6(11)4(2)5(9)10/h1,5H,(H2,11,12)
- InChI Key: GYWUUUBTBDVNTF-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C=1C(F)F)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9
2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071009-1g |
2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine |
1805207-22-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on 2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine
Research Brief on 2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine (CAS: 1805207-22-0)
2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine (CAS: 1805207-22-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of amino, chloro, difluoromethyl, and fluoro substituents, which contribute to its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its applications in the synthesis of novel bioactive molecules, particularly in the context of agrochemicals and pharmaceuticals.
Recent research has highlighted the role of 2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine as a key building block in the development of fungicides and herbicides. Its structural motifs are particularly valuable for designing molecules that target specific enzymatic pathways in pests and pathogens. For instance, a 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated its efficacy as a precursor in synthesizing compounds with potent antifungal activity against Fusarium species, which are responsible for significant crop losses worldwide.
In the pharmaceutical domain, this compound has been investigated for its potential in medicinal chemistry. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported its use in the synthesis of kinase inhibitors, which are critical for targeting cancer-related signaling pathways. The study emphasized the compound's ability to enhance the binding affinity and selectivity of these inhibitors, owing to its electron-withdrawing substituents that modulate the pharmacokinetic properties of the resulting drugs.
The synthesis and optimization of 2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine have also been a focus of recent research. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the yield and purity of this intermediate. These advancements are documented in a 2024 ACS Catalysis article, which outlines a novel, environmentally friendly approach to its production, reducing the reliance on hazardous reagents.
Looking ahead, the versatility of 2-Amino-4-chloro-3-(difluoromethyl)-6-fluoropyridine suggests its continued relevance in both agrochemical and pharmaceutical applications. Ongoing research is exploring its potential in other areas, such as the development of antiviral agents and materials science. Future studies are expected to further elucidate its mechanistic roles and expand its utility in synthetic chemistry.
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